molecular formula C20H13N7O5 B063873 5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione CAS No. 189998-38-7

5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione

Cat. No. B063873
M. Wt: 431.4 g/mol
InChI Key: VWBFUDXUEQVVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione, commonly known as AZD, is a synthetic compound that has gained attention in scientific research due to its potential use in drug development.

Mechanism Of Action

The mechanism of action of AZD involves the inhibition of specific enzymes and proteins that are involved in disease processes. For example, AZD has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.

Biochemical And Physiological Effects

AZD has been shown to have a variety of biochemical and physiological effects, depending on the specific disease process being targeted. For example, in cancer cells, AZD can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In inflammation, AZD can inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using AZD in lab experiments is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using AZD is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of AZD. One direction is the development of more specific and potent inhibitors of the enzymes and proteins targeted by AZD. Another direction is the investigation of the potential use of AZD in combination with other drugs for the treatment of various diseases. Additionally, the use of AZD in animal models of disease could provide valuable information on its efficacy and safety.

Synthesis Methods

The synthesis of AZD involves a multistep process that starts with the condensation of 2,4,6-trimethylbenzaldehyde and malononitrile to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile. This compound is then reacted with nitrobenzene and ammonium acetate to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile-4-nitrophenylhydrazone. The hydrazone is then reacted with sodium azide to form 5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione.

Scientific Research Applications

AZD has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.

properties

CAS RN

189998-38-7

Product Name

5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione

Molecular Formula

C20H13N7O5

Molecular Weight

431.4 g/mol

IUPAC Name

5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C20H13N7O5/c1-24-17-14(15(22-23-21)16(19(24)29)27(31)32)18(28)26(13-10-6-3-7-11-13)20(30)25(17)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

VWBFUDXUEQVVNV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

synonyms

Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, 5-azido-8-methyl-6-nitro-1,3-diphenyl-

Origin of Product

United States

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